molecular formula C16H23NO3 B3223814 Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate CAS No. 1225228-90-9

Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

Cat. No.: B3223814
CAS No.: 1225228-90-9
M. Wt: 277.36 g/mol
InChI Key: RQIMIRAUSRNRCE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate serves as a critical synthetic intermediate in the development of novel neuroprotective and cardioprotective agents. Its primary research value lies in its role as a precursor to potent, multifunctional compounds that target oxidative stress pathways. This β-amino ester derivative is a key building block for molecules designed to act as multifunctional agents , combining dopamine D2 receptor agonism with antioxidant and anti-inflammatory properties. Researchers utilize this compound to synthesize and study structural analogs for the potential treatment of neurodegenerative diseases like Parkinson's , where such a multi-target approach is increasingly seen as therapeutically advantageous. The scaffold is structurally related to carvedilol, a known beta-blocker with ancillary antioxidant effects, making it a point of interest for expanding structure-activity relationships in medicinal chemistry. Investigations focus on how modifications to the core structure influence the compound's ability to scavenge free radicals, chelate redox-active metals, and modulate receptor activity , thereby contributing to the broader field of designing cytoprotective therapies for conditions involving oxidative damage.

Properties

IUPAC Name

ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-15(18)16(2,17)13-7-5-12-10-14(19-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMIRAUSRNRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737246
Record name Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225228-90-9
Record name Ethyl α-amino-1,2,3,4-tetrahydro-6-methoxy-α-methyl-2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225228-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its molecular characteristics, synthesis, and various biological activities, including anticancer and anticonvulsant properties.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H23_{23}NO3_3
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 1225228-90-9

The compound features a tetrahydronaphthalene moiety with a methoxy group, which contributes to its pharmacological properties. The presence of the amino and ester functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the tetrahydronaphthalene derivative.
  • Alkylation or acylation to introduce the ethyl amino group.
  • Purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHT29<10Apoptosis induction
Compound BJurkat<5Mitochondrial disruption

Anticonvulsant Activity

In addition to anticancer properties, the compound exhibits anticonvulsant effects. Research indicates that structurally similar compounds have shown efficacy in reducing seizure activity in animal models:

  • Study Findings : Compounds with similar structural motifs were tested in PTZ (Pentylenetetrazol)-induced seizure models and displayed protective effects against seizures .
CompoundModelProtective Effect (%)
Compound CPTZ Seizure Model100%
Compound DPTZ Seizure Model75%

The biological activity of this compound is likely mediated through:

  • Receptor Interaction : Binding to specific receptors involved in cancer progression and seizure activity.
  • Signal Transduction Pathways : Modulating pathways that lead to cell cycle arrest or apoptosis in cancer cells.
  • Neurotransmitter Modulation : Influencing neurotransmitter levels that may contribute to seizure control.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs, along with implications for physicochemical properties and bioactivity:

Compound Name Structural Features Key Differences Implications References
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid - Oxo group at C3
- Methyl substituent at C2
- Carboxylic acid instead of ethyl ester
Replacement of amino group with oxo and methyl; carboxylic acid increases polarity Reduced hydrogen-bonding potential; lower lipophilicity and membrane permeability compared to ester analogs
2-(6-Ethyl-naphthalen-2-yl)propanoic acid - Fully aromatic naphthalene ring
- Ethyl substituent at C6
- Carboxylic acid
Aromatic ring increases planarity; lack of amino group Higher metabolic susceptibility due to aromaticity; potential for stronger π-π interactions
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate - Conjugated ethenyl and cyano groups
- Pyridine and pyrimidine heterocycles
- Methyl ester
Heterocycles introduce electron-withdrawing effects; conjugated system enhances rigidity Potential for targeting nucleotide-binding sites; altered solubility and redox activity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1-oxo-tetrahydronaphthalen-2-yl)propanoate - Trifluoromethyl group at C3
- Hydroxy group at C2
- Oxo group on tetrahydronaphthalene
Fluorine atoms increase electronegativity; hydroxy group enhances acidity Improved metabolic resistance but reduced solubility; potential for pH-dependent activity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine - Naphthalene ether linkage
- Thiophene substituent
- Secondary amine
Thiophene introduces sulfur-based interactions; ether linkage increases flexibility Altered pharmacokinetics due to sulfur metabolism; potential for CNS activity
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride - Dihydroxyphenyl substituent
- Methyl group at C2
- Hydrochloride salt
Polar dihydroxyphenyl group enhances antioxidant potential; salt improves solubility Increased water solubility but reduced blood-brain barrier penetration

Analysis of Structural and Functional Variations

Amino Group vs. Oxo/Carboxylic Acid: The amino group in the target compound provides a basic nitrogen capable of forming hydrogen bonds and ionic interactions, which are absent in oxo- or carboxylic acid derivatives like those in and . This feature may enhance binding to biological targets such as enzymes or receptors requiring protonation for activity.

Tetrahydronaphthalene vs. This could translate to improved pharmacokinetic profiles.

Ethyl Ester vs. Carboxylic Acid: The ethyl ester group increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, carboxylic acid analogs (e.g., 2-(6-ethyl-naphthalen-2-yl)propanoic acid ) exhibit higher polarity, limiting bioavailability but improving solubility for parenteral formulations.

Heterocyclic vs. Bicyclic Systems: Compounds with pyridine or pyrimidine heterocycles (e.g., ) offer distinct electronic profiles, enabling interactions with metal ions or charged residues in target proteins. The tetrahydronaphthalene system in the target compound, however, provides a hydrophobic scaffold suitable for binding to nonpolar enzyme pockets.

Q & A

Q. How do researchers address challenges in resolving stereoisomers during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures enantiopurity. NOESY NMR confirms spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

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